molecular formula C16H11N3O B10933115 4-phenylpyrimido[1,2-a]benzimidazol-2(1H)-one

4-phenylpyrimido[1,2-a]benzimidazol-2(1H)-one

Cat. No.: B10933115
M. Wt: 261.28 g/mol
InChI Key: AKJVBYRUSLIFLD-UHFFFAOYSA-N
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Description

4-Phenylpyrimido[1,2-a][1,3]benzimidazol-2(1H)-one is a heterocyclic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of 4-Phenylpyrimido[1,2-a][1,3]benzimidazol-2(1H)-one makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylpyrimido[1,2-a][1,3]benzimidazol-2(1H)-one typically involves the cyclocondensation of (benzimidazol-2-yl)cyanamide with β-dicarbonyl compounds in the presence of nickel complexes or salts . This reaction proceeds through the formation of intermediate β-ketoenolates, which then undergo cyclization to form the desired product.

Another method involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent, such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . This method provides high yields of the target compound under reflux conditions.

Industrial Production Methods

Industrial production of 4-Phenylpyrimido[1,2-a][1,3]benzimidazol-2(1H)-one can be achieved through the optimization of the above synthetic routes. The use of microwave-assisted synthesis has been reported to improve reaction efficiency and yield . This method involves heating a mixture of p-aminobenzoic acid and PPA in a microwave oven, resulting in a rapid and efficient synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Phenylpyrimido[1,2-a][1,3]benzimidazol-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzimidazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Phenylpyrimido[1,2-a][1,3]benzimidazol-2(1H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenylpyrimido[1,2-a][1,3]benzimidazol-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound has been found to act as a protein kinase inhibitor, topoisomerase inhibitor, and heparanase inhibitor . These interactions disrupt key cellular processes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenylpyrimido[1,2-a][1,3]benzimidazol-2(1H)-one is unique due to its fused pyrimido and benzimidazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H11N3O

Molecular Weight

261.28 g/mol

IUPAC Name

4-phenyl-1H-pyrimido[1,2-a]benzimidazol-2-one

InChI

InChI=1S/C16H11N3O/c20-15-10-14(11-6-2-1-3-7-11)19-13-9-5-4-8-12(13)17-16(19)18-15/h1-10H,(H,17,18,20)

InChI Key

AKJVBYRUSLIFLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC3=NC4=CC=CC=C4N23

Origin of Product

United States

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